(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide
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Overview
Description
GSK791 is a chemical compound used as a negative control in scientific research. It is structurally related to GSK789, a selective inhibitor of the bromodomain and extra-terminal (BET) domain family proteins, including bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein . These proteins are epigenetic readers that bind acetylated histones to regulate gene transcription .
Preparation Methods
The synthesis of GSK791 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
GSK791 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK791 is used in various scientific research applications, including:
Chemistry: It serves as a negative control in studies investigating the activity of BET domain inhibitors.
Biology: It is used to study the role of BET domain proteins in gene regulation and cellular processes.
Medicine: It helps in understanding the therapeutic potential of BET domain inhibitors in treating diseases such as cancer and inflammation.
Industry: It is used in the development of new drugs and chemical probes for research purposes.
Mechanism of Action
GSK791 acts as a negative control by not inhibiting the BET domain proteins. This allows researchers to compare the effects of active inhibitors, such as GSK789, with those of the inactive compound. The molecular targets and pathways involved include the bromodomain-containing proteins, which play a crucial role in regulating gene transcription by binding to acetylated histones .
Comparison with Similar Compounds
GSK791 is compared with other similar compounds, such as GSK789 and GSK778. While GSK789 is a selective inhibitor of BET domain proteins, GSK791 serves as a negative control, highlighting its uniqueness in research applications. Similar compounds include:
GSK789: A selective inhibitor of BET domain proteins.
GSK778: Another compound used in BET domain protein research.
GSK791’s role as a negative control makes it an essential tool in validating the specificity and efficacy of BET domain inhibitors in scientific studies.
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-16-13-18-19(22-9-6-12-34-22)14-27-24(23(18)30-25(16)32)29-21-10-11-31(2)15-20(21)26(33)28-17-7-4-3-5-8-17/h6,9,12-14,17,20-21H,3-5,7-8,10-11,15H2,1-2H3,(H,27,29)(H,28,33)(H,30,32)/t20-,21-/m0/s1 |
InChI Key |
NDEORODKVUYMFQ-SFTDATJTSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=NC=C2C3=CC=CO3)N[C@H]4CCN(C[C@@H]4C(=O)NC5CCCCC5)C)NC1=O |
Canonical SMILES |
CC1=CC2=C(C(=NC=C2C3=CC=CO3)NC4CCN(CC4C(=O)NC5CCCCC5)C)NC1=O |
Origin of Product |
United States |
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